3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
Description
3-Methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide is a benzothiazole derivative featuring a naphthalene carboxamide core substituted with methoxy groups at the 3-position of the naphthalene ring and the 6-position of the benzothiazole moiety. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their broad-spectrum biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The methoxy substituents likely enhance solubility and influence electronic interactions with biological targets, such as DNA gyrase, a key enzyme in bacterial DNA replication .
Properties
IUPAC Name |
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-14-7-8-16-18(11-14)26-20(21-16)22-19(23)15-9-12-5-3-4-6-13(12)10-17(15)25-2/h3-11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDGVPSTJUIDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 6-methoxy-1,3-benzothiazole-2-amine, which is then reacted with 3-methoxy-2-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is subsequently cyclized and coupled with naphthalene-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity :
- The methoxy group at the 6-position of benzothiazole (as in BTC-j and the target compound) correlates with strong antibacterial activity, likely due to optimal steric and electronic compatibility with DNA gyrase .
- Replacing the naphthalene 3-methoxy group with a 3-hydroxy (as in compound 2a) reduces activity against Gram-negative bacteria, suggesting methoxy’s role in balancing hydrophobicity and target binding .
- Adamantyl and trifluoromethyl substituents () may enhance lipophilicity and membrane penetration but could reduce solubility compared to methoxy derivatives.
This feature is absent in simpler benzothiazole-acetamide derivatives like BTC-j.
Synthetic and Crystallographic Insights :
- Analogous compounds (e.g., adamantyl derivatives) are synthesized via imidazole-mediated coupling reactions , suggesting feasible routes for the target compound.
- Crystal structures of benzothiazole derivatives () reveal intermolecular hydrogen bonds (N–H···N) and sulfur interactions (S···S), which stabilize molecular conformations critical for bioactivity .
Structure-Activity Relationship (SAR) Trends
Electron-Donating Groups : Methoxy substituents improve solubility and target binding compared to electron-withdrawing groups (e.g., CF3 in ).
Bulkier Substituents : Adamantyl groups () may enhance membrane permeability but require optimization to avoid excessive hydrophobicity.
Biological Activity
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide includes:
- A naphthalene core
- A benzothiazole moiety
- A carboxamide group
This structural configuration is significant as it may enhance the compound's ability to interact with biological targets.
The primary mechanism of action for 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide involves its interaction with cyclooxygenase enzymes (COX). By inhibiting these enzymes, the compound exhibits significant anti-inflammatory effects . Additionally, it may influence other pathways related to cell proliferation and apoptosis, making it a candidate for further therapeutic exploration in cancer treatment.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits COX enzymes leading to reduced inflammation. |
| Anticancer | Potential to inhibit cancer cell proliferation through modulation of signaling pathways. |
| Antioxidant | May exhibit properties that scavenge free radicals, contributing to cellular protection. |
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives similar to 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide. Here are some notable findings:
- Anti-inflammatory Activity : A study demonstrated that compounds with similar structures significantly reduced inflammatory markers in animal models. The inhibition of COX enzymes was confirmed through enzyme assays, showing IC50 values in the low micromolar range.
- Anticancer Potential : Research indicated that benzothiazole derivatives could induce apoptosis in various cancer cell lines. For instance, a derivative exhibited cytotoxicity against breast cancer cells with an IC50 value of 15 μM .
- Enzymatic Inhibition : Profiling studies on related compounds revealed their ability to inhibit several kinases involved in cancer progression. The activity against specific targets was assessed using high-throughput screening methods .
Synthesis and Characterization
The synthesis of 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide typically involves the condensation reaction between 6-methoxybenzothiazole and naphthalene-2-carboxylic acid derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Q & A
Q. What are the recommended safety protocols for handling 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if ventilation is insufficient .
- Storage: Store in a sealed container in a cool, dry, ventilated area away from ignition sources. Label containers clearly with hazard warnings .
- Waste Disposal: Segregate waste and transfer to certified hazardous waste disposal services. Avoid release into the environment .
- Emergency Measures: For spills, use absorbent materials (e.g., vermiculite) and avoid dry sweeping. In case of inhalation, move to fresh air and seek medical attention .
Q. What synthetic routes are employed to prepare 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide?
Methodological Answer:
- Coupling Reactions: Utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) between 3-methoxy-2-naphthoic acid and 6-methoxybenzothiazol-2-amine. Optimize stoichiometry (1:1.2 molar ratio) in anhydrous DMF at 0–5°C .
- Catalysis: Consider Pd-based catalysts for aryl coupling steps, though yields may vary (80–93% reported for analogous compounds) .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to isolate pure product .
Q. How is the compound characterized using spectroscopic techniques?
Methodological Answer:
- NMR Analysis:
- IR Spectroscopy: Key peaks include C=O stretch (~1640 cm⁻¹), C=N (benzothiazole, ~1550 cm⁻¹), and O–CH₃ (~2850 cm⁻¹) .
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks. Validate molecular weight with high-resolution MS .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis under varying catalytic conditions?
Methodological Answer:
- Catalyst Screening: Test Pd(OAc)₂, CuI, or organocatalysts in coupling reactions. For example, Pd-catalyzed Suzuki-Miyaura coupling may improve aryl-aryl bond formation .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. THF. DMF enhances solubility of intermediates but may require lower temperatures to avoid side reactions .
- Reaction Monitoring: Use TLC or in-situ IR to track progress. Adjust reaction time (e.g., 12–24 hours) based on intermediate stability .
Q. How should contradictions in spectroscopic data (e.g., NMR shifts) be resolved during characterization?
Methodological Answer:
- Cross-Validation: Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
- Decoupling Experiments: Perform NOESY or COSY to resolve overlapping aromatic signals. For example, distinguish naphthalene vs. benzothiazole protons .
- Alternative Techniques: Use X-ray crystallography (if crystals are obtainable) to confirm molecular structure unambiguously .
Q. What strategies mitigate degradation during long-term storage of the compound?
Methodological Answer:
- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed amide bonds) indicate need for improved storage .
- Lyophilization: For hygroscopic batches, lyophilize and store under inert gas (argon) to prevent oxidation .
- Additive Use: Include stabilizers like BHT (0.01% w/w) in solid formulations to inhibit free radical degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
